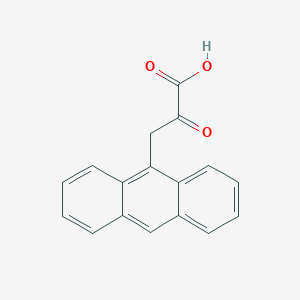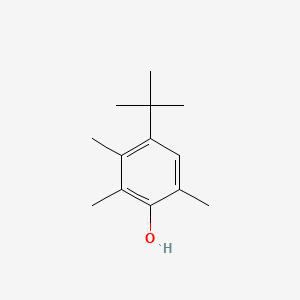
Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- is an organic compound with the molecular formula C13H20O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with tert-butyl and methyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- typically involves the alkylation of phenol with tert-butyl and methyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- is often carried out in large-scale reactors. The process involves the continuous feeding of phenol, tert-butyl chloride, and methyl chloride into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Aplicaciones Científicas De Investigación
Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of antioxidants, stabilizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes,
Propiedades
Número CAS |
70766-53-9 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4-tert-butyl-2,3,6-trimethylphenol |
InChI |
InChI=1S/C13H20O/c1-8-7-11(13(4,5)6)9(2)10(3)12(8)14/h7,14H,1-6H3 |
Clave InChI |
RYOYKAIHYPDPGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1O)C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


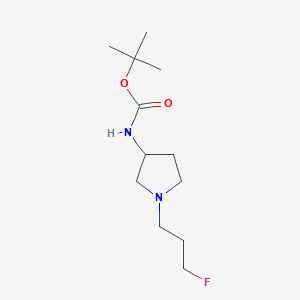

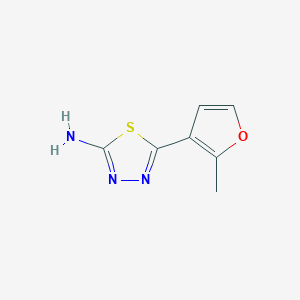
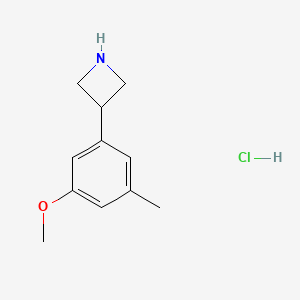
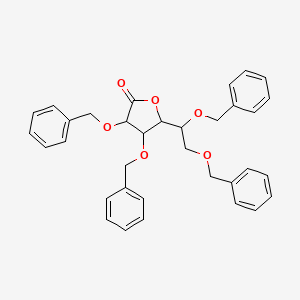
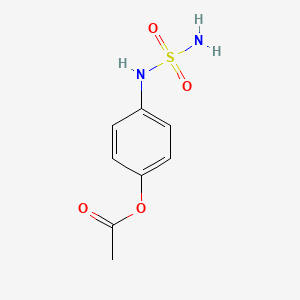
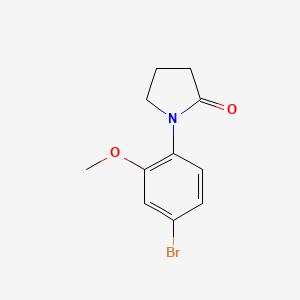
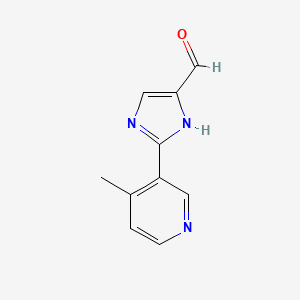
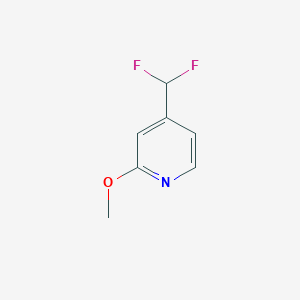

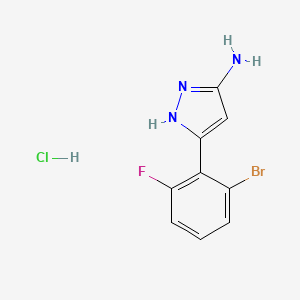
![1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
![tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15336306.png)
